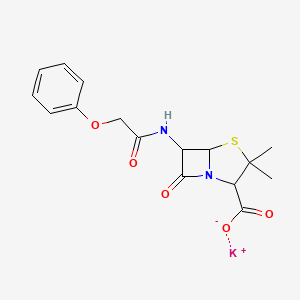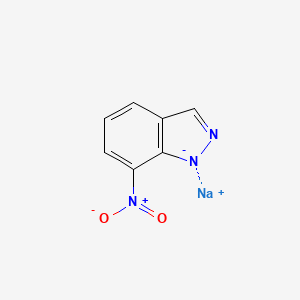
6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride
Overview
Description
LY 456236 Hydrochloride, also known as MPMQ hydrochloride, is a highly pure, synthetic, and biologically active compound . It is a selective mGlu1 receptor antagonist . The empirical formula is C16H15N3O2 · HCl, and the molecular weight is 317.77 .
Molecular Structure Analysis
The molecular structure of LY 456236 Hydrochloride is represented by the empirical formula C16H15N3O2 · HCl . This compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chloride (Cl) atoms. The InChI key, which is a unique identifier for chemical substances, is AVKFOWUSTVWZQN-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
LY 456236 Hydrochloride is a white to beige powder . It is soluble in DMSO up to a concentration of 2 mg/mL when warmed . The compound should be stored at temperatures between 2-8°C .Scientific Research Applications
Chlorine NMR Spectroscopy in Amino Acid Hydrochlorides
The use of chlorine NMR spectroscopy in the study of amino acid hydrochlorides, like LY 456236 Hydrochloride, offers insights into their chemical structure and behavior. Bryce & Sward (2006) demonstrated this through extensive quantum chemical calculations and NMR spectroscopy, highlighting the chlorine electric field gradient and chemical shift tensors in various hydrochlorides (Bryce & Sward, 2006). This research contributes to a deeper understanding of the molecular structure of compounds like LY 456236 Hydrochloride.
Carbon-13 Nuclear Magnetic Resonance Studies
Saito & Smith (1973) conducted Carbon-13 nuclear magnetic resonance studies of polyamino acids, which can be relevant for similar hydrochloride salts like LY 456236 Hydrochloride. This study explored the helix-coil transition of these compounds, offering valuable information for understanding the molecular dynamics of similar hydrochloride salts (Saito & Smith, 1973).
High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts
Bryce, Gee, & Wasylishen (2001) highlighted the potential of high-field chlorine NMR spectroscopy in investigating organic hydrochloride salts. Their research provides a framework for understanding the chlorine electric field gradient and chemical shift tensors in compounds like LY 456236 Hydrochloride (Bryce, Gee, & Wasylishen, 2001).
Solid-State 35/37Cl NMR and Quantum Chemical Investigation
Chapman & Bryce (2007) explored a series of L-amino acid hydrochloride salts using solid-state NMR spectroscopy and quantum chemical calculations. This study is significant for understanding the chlorine electric field gradient and chemical shift tensors in hydrochloride salts like LY 456236 Hydrochloride (Chapman & Bryce, 2007).
Crystal Structures of Hydrochlorides
Takigawa, Ashida, Sasada, & Kakudo (1966) examined the crystal structures of hydrochlorides, which can provide valuable insights into the molecular structure and interactions in LY 456236 Hydrochloride (Takigawa et al., 1966).
Synthesis and Properties of Novel Compounds
Chakraborty et al. (2020) focused on the synthesis and properties of novel compounds, which can be relevant to the study and application of LY 456236 Hydrochloride (Chakraborty et al., 2020).
Mechanism of Action
Target of Action
LY 456236 Hydrochloride is a selective antagonist of mGluR1 (metabotropic glutamate receptor 1) . The mGluR1 is a type of G-protein coupled receptor that plays a crucial role in the central nervous system, mediating excitatory synaptic transmission .
Mode of Action
LY 456236 Hydrochloride interacts with its target, the mGluR1 receptor, by inhibiting its function . This inhibition is achieved by blocking the receptor’s ability to respond to its natural ligand, glutamate . The IC50 value, which is the concentration of the compound required to inhibit 50% of the receptor’s activity, is 143 nM for mGluR1 .
Biochemical Pathways
The primary biochemical pathway affected by LY 456236 Hydrochloride is the glutamatergic signaling pathway. By acting as an antagonist at the mGluR1 receptor, LY 456236 Hydrochloride inhibits the mobilization of intracellular calcium ions (Ca2+) that would normally occur in response to the binding of glutamate to the receptor . This results in a decrease in the downstream signaling events that are typically triggered by increases in intracellular calcium levels .
Pharmacokinetics
It is soluble in dmso, which suggests that it may have good bioavailability .
Result of Action
The inhibition of mGluR1-mediated Ca2+ mobilization by LY 456236 Hydrochloride leads to a reduction in the downstream signaling events that are typically triggered by increases in intracellular calcium levels . This can result in various cellular effects, depending on the specific cell type and the nature of the downstream signaling pathways involved .
Biochemical Analysis
Biochemical Properties
LY 456236 Hydrochloride plays a significant role in biochemical reactions by selectively inhibiting mGluR1 receptors. It has an IC50 value of 143 nM for mGluR1 and shows minimal activity against mGluR5 receptors . This selective inhibition is crucial for reducing hyperalgesic behavior induced by formalin in both mouse and rat models . The compound interacts with the mGluR1 receptor by binding to its allosteric site, thereby preventing the receptor’s activation by endogenous ligands .
Cellular Effects
LY 456236 Hydrochloride exerts various effects on different cell types and cellular processes. In neuronal cells, it inhibits mGluR1-mediated calcium mobilization, which is essential for neurotransmission and synaptic plasticity . This inhibition leads to a reduction in pain perception and neuroinflammation. Additionally, LY 456236 Hydrochloride influences cell signaling pathways by modulating the activity of downstream effectors such as protein kinases and transcription factors, ultimately affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of LY 456236 Hydrochloride involves its binding to the allosteric site of the mGluR1 receptor, which results in the inhibition of receptor activation. This binding prevents the receptor from undergoing conformational changes necessary for signal transduction . Consequently, the downstream signaling pathways, including those involving calcium mobilization and protein kinase activation, are disrupted. This inhibition leads to a decrease in the release of excitatory neurotransmitters and a reduction in neuronal excitability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of LY 456236 Hydrochloride have been observed to change over time. The compound is stable under standard storage conditions and retains its activity for extended periods . Its degradation can occur under extreme conditions, such as high temperatures or prolonged exposure to light. Long-term studies have shown that LY 456236 Hydrochloride maintains its efficacy in reducing hyperalgesia and neuroinflammation in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of LY 456236 Hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively reduces hyperalgesia and neuroinflammation without causing significant adverse effects . At higher doses, LY 456236 Hydrochloride can lead to toxic effects, including motor impairment and sedation . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
LY 456236 Hydrochloride is involved in various metabolic pathways, primarily through its interaction with mGluR1 receptors. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation and elimination . This metabolism can affect the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
Within cells and tissues, LY 456236 Hydrochloride is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization within target cells. This distribution is crucial for its therapeutic effects, as it ensures that LY 456236 Hydrochloride reaches its site of action in sufficient concentrations.
Subcellular Localization
LY 456236 Hydrochloride exhibits specific subcellular localization, primarily targeting the plasma membrane where mGluR1 receptors are located . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target receptors to exert its inhibitory effects. Post-translational modifications, such as phosphorylation, can also affect the compound’s localization and function within cells.
Properties
IUPAC Name |
6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2.ClH/c1-20-12-5-3-11(4-6-12)19-16-14-9-13(21-2)7-8-15(14)17-10-18-16;/h3-10H,1-2H3,(H,17,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKFOWUSTVWZQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432962 | |
| Record name | LY 456236 HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338736-46-2, 338738-57-1 | |
| Record name | LY-456236 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338736462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY 456236 HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 338736-46-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LY-456236 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU75F68HWQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R)-2-[(2-azaniumylacetyl)amino]-4-methylpentanoate](/img/structure/B7805281.png)


![(Z)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydron;chloride](/img/structure/B7805300.png)
![(3s,4r)-4-Acetoxy-3-[(r)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one](/img/structure/B7805302.png)



![(1R,9S,12S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B7805343.png)

![(E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B7805358.png)
